2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine
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Overview
Description
2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group attached to the indole ring and a tritylethanamine moiety. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where the hydroxyl group of the indole is replaced by a benzyloxy group using benzyl bromide and a base such as potassium carbonate.
Attachment of the Tritylethanamine Moiety: The final step involves the attachment of the tritylethanamine moiety to the indole core. This can be achieved through a reductive amination reaction, where the indole derivative reacts with trityl chloride and an amine under reducing conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment for handling and purifying the compound.
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The indole ring can be reduced to form a tetrahydroindole derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Tetrahydroindole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the biological activity of indole derivatives, including their effects on various cellular pathways.
Chemical Biology: It is used as a probe to study the interactions of indole derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine involves its interaction with specific molecular targets in the body. The indole core is known to interact with various receptors and enzymes, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity and selectivity for its targets. The tritylethanamine moiety can further influence the compound’s pharmacokinetic properties, such as its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
5-Benzyloxytryptamine: Similar in structure but lacks the tritylethanamine moiety.
5-Benzyloxyindole-3-carboxaldehyde: Similar in structure but contains a carboxaldehyde group instead of the tritylethanamine moiety.
5-(Benzyloxy)indole: Similar in structure but lacks the tritylethanamine moiety.
Uniqueness
2-[5-(benzyloxy)-1H-indol-3-yl]-N-tritylethanamine is unique due to the presence of the tritylethanamine moiety, which can significantly influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)-N-tritylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H32N2O/c1-5-13-28(14-6-1)27-39-33-21-22-35-34(25-33)29(26-37-35)23-24-38-36(30-15-7-2-8-16-30,31-17-9-3-10-18-31)32-19-11-4-12-20-32/h1-22,25-26,37-38H,23-24,27H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNSOIFFLUIHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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